N-[(E)-[4-(3-anthracen-9-yl-5-phenyl-3,4-dihydropyrazol-2-yl)phenyl]methylideneamino]benzamide
Overview
Description
N-[(E)-[4-(3-anthracen-9-yl-5-phenyl-3,4-dihydropyrazol-2-yl)phenyl]methylideneamino]benzamide is a complex organic compound that features a combination of anthracene, pyrazole, and benzamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-[4-(3-anthracen-9-yl-5-phenyl-3,4-dihydropyrazol-2-yl)phenyl]methylideneamino]benzamide typically involves multiple steps, starting from the preparation of the anthracene and pyrazole intermediates. The key steps include:
Synthesis of Anthracene Derivative: The anthracene derivative can be synthesized through a series of reactions, including Friedel-Crafts acylation and subsequent reduction.
Formation of Pyrazole Ring: The pyrazole ring is formed by the reaction of hydrazine with a diketone precursor.
Coupling Reactions: The anthracene and pyrazole intermediates are then coupled using a suitable coupling agent, such as a palladium catalyst, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-[4-(3-anthracen-9-yl-5-phenyl-3,4-dihydropyrazol-2-yl)phenyl]methylideneamino]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the anthracene and pyrazole moieties, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of anthraquinone derivatives, while reduction may yield dihydroanthracene derivatives.
Scientific Research Applications
N-[(E)-[4-(3-anthracen-9-yl-5-phenyl-3,4-dihydropyrazol-2-yl)phenyl]methylideneamino]benzamide has several scientific research applications:
Organic Electronics: The compound can be used as an emitter in organic light-emitting diodes (OLEDs) due to its photophysical properties.
Photophysics: It is studied for its solvatochromism and fluorescence properties, making it useful in the development of sensors and imaging agents.
Medicinal Chemistry: The compound’s structure allows for potential interactions with biological targets, making it a candidate for drug development and therapeutic applications.
Mechanism of Action
The mechanism of action of N-[(E)-[4-(3-anthracen-9-yl-5-phenyl-3,4-dihydropyrazol-2-yl)phenyl]methylideneamino]benzamide involves its interaction with molecular targets through various pathways:
Photophysical Interactions: The compound can absorb and emit light, making it useful in photophysical applications.
Biological Interactions: In medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Anthracene Derivatives: Compounds like 9,10-diphenylanthracene and 9-anthraldehyde oxime share structural similarities with the anthracene moiety.
Pyrazole Derivatives: Compounds such as 3,5-diphenylpyrazole and 4-phenyl-1H-pyrazole are structurally related to the pyrazole moiety.
Uniqueness
N-[(E)-[4-(3-anthracen-9-yl-5-phenyl-3,4-dihydropyrazol-2-yl)phenyl]methylideneamino]benzamide is unique due to its combination of anthracene, pyrazole, and benzamide moieties, which confer distinct photophysical and biological properties .
Properties
IUPAC Name |
N-[(E)-[4-(3-anthracen-9-yl-5-phenyl-3,4-dihydropyrazol-2-yl)phenyl]methylideneamino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H28N4O/c42-37(28-13-5-2-6-14-28)39-38-25-26-19-21-31(22-20-26)41-35(24-34(40-41)27-11-3-1-4-12-27)36-32-17-9-7-15-29(32)23-30-16-8-10-18-33(30)36/h1-23,25,35H,24H2,(H,39,42)/b38-25+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQJJQZOVGUPUEC-XPGZBYHPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CC=C2)C3=CC=C(C=C3)C=NNC(=O)C4=CC=CC=C4)C5=C6C=CC=CC6=CC7=CC=CC=C75 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(N(N=C1C2=CC=CC=C2)C3=CC=C(C=C3)/C=N/NC(=O)C4=CC=CC=C4)C5=C6C=CC=CC6=CC7=CC=CC=C75 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H28N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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